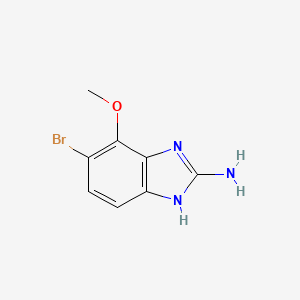

6-bromo-7-methoxy-1H-benzimidazol-2-amine

Description

Significance of Benzimidazole (B57391) Scaffolds in Chemical Biology and Medicinal Chemistry

The benzimidazole scaffold, a bicyclic molecule formed from the fusion of benzene (B151609) and imidazole (B134444) rings, is a cornerstone in the fields of chemical biology and medicinal chemistry. innovareacademics.inresearchgate.net This structural motif is considered a "privileged scaffold" because its derivatives are capable of binding to a wide variety of biological targets, leading to a broad spectrum of pharmacological activities. innovareacademics.inresearchgate.net

The versatility of the benzimidazole core allows for substitutions at various positions, enabling the fine-tuning of its physicochemical properties and biological effects. researchgate.net This has led to the development of a multitude of clinically significant drugs with diverse therapeutic applications, including antimicrobial, antiviral, anticancer, anti-inflammatory, and anthelmintic agents. innovareacademics.inresearchgate.net The structural similarity of the benzimidazole nucleus to naturally occurring purines allows it to interact with various biopolymers, further contributing to its wide range of biological activities. researchgate.net

Interactive Data Table: Examples of Pharmacological Activities of Benzimidazole Derivatives

| Pharmacological Activity | Therapeutic Area |

| Antimicrobial | Infectious Diseases |

| Antiviral | Infectious Diseases |

| Anticancer | Oncology |

| Anti-inflammatory | Inflammatory Disorders |

| Anthelmintic | Parasitic Infections |

Rationale for Academic Research on Substituted Benzimidazoles

Academic research into substituted benzimidazoles is driven by the quest for novel therapeutic agents with improved efficacy, selectivity, and safety profiles. The ability to introduce various functional groups onto the benzimidazole core allows researchers to systematically explore structure-activity relationships (SAR). By modifying the substituents, scientists can enhance the compound's interaction with a specific biological target, thereby increasing its potency and reducing off-target effects.

The rationale for investigating a specific compound like 6-bromo-7-methoxy-1H-benzimidazol-2-amine would likely stem from hypotheses based on the known effects of its constituent functional groups. For instance, the bromine atom, a halogen, can influence the compound's lipophilicity and its ability to form halogen bonds, which can be crucial for target binding. The methoxy (B1213986) group can affect the molecule's electronic properties and metabolic stability. The 2-amino group is a common feature in many biologically active benzimidazoles and can act as a key hydrogen bond donor or acceptor.

Historical Context and Evolution of Research on Benzimidazole Derivatives

The study of benzimidazole and its derivatives dates back over a century. A significant milestone in the history of benzimidazole research was the discovery that 5,6-dimethyl-1-(α-D-ribofuranosyl)benzimidazole is a key component of vitamin B12. This finding spurred further investigation into the biological roles of benzimidazoles.

Early research focused on the synthesis and basic characterization of these compounds. Over the decades, with the advancement of screening technologies and a deeper understanding of disease mechanisms, research has evolved to focus on the targeted design and development of benzimidazole derivatives as therapeutic agents. The development of proton pump inhibitors, such as omeprazole, which contains a substituted benzimidazole core, revolutionized the treatment of acid-related gastrointestinal disorders and stands as a landmark achievement in the field.

Structure

3D Structure

Properties

Molecular Formula |

C8H8BrN3O |

|---|---|

Molecular Weight |

242.07 g/mol |

IUPAC Name |

5-bromo-4-methoxy-1H-benzimidazol-2-amine |

InChI |

InChI=1S/C8H8BrN3O/c1-13-7-4(9)2-3-5-6(7)12-8(10)11-5/h2-3H,1H3,(H3,10,11,12) |

InChI Key |

CAUKQRGXXBTVHM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC2=C1N=C(N2)N)Br |

Origin of Product |

United States |

Synthetic Methodologies for 6 Bromo 7 Methoxy 1h Benzimidazol 2 Amine and Its Derivatives

Established Synthetic Routes for Benzimidazole (B57391) Scaffolds

The formation of the benzimidazole ring is a well-documented process in organic chemistry, with several reliable methods at the disposal of synthetic chemists.

The most prevalent method for synthesizing benzimidazoles is the condensation of an ortho-phenylenediamine with a suitable one-carbon electrophile. For the synthesis of 2-aminobenzimidazoles, cyanogen (B1215507) bromide is a commonly employed reagent. google.com The reaction proceeds by the nucleophilic attack of the amino groups of the o-phenylenediamine (B120857) onto the carbon of the cyanogen bromide, followed by an intramolecular cyclization to form the 2-aminobenzimidazole (B67599) ring system.

A plausible synthetic route to 6-bromo-7-methoxy-1H-benzimidazol-2-amine would, therefore, involve the reaction of 3-bromo-4-methoxy-1,2-phenylenediamine with cyanogen bromide. The successful synthesis of this specific benzimidazole is contingent on the availability of the appropriately substituted o-phenylenediamine precursor. A patent for the preparation of 3-bromo-4-methoxyaniline, a potential starting material for this precursor, has been described. google.com The synthesis involves a three-step process of bromination, etherification, and nitro-reduction starting from p-nitrochlorobenzene. google.com

Table 1: Key Reactions in Benzimidazole Synthesis

| Reaction Type | Reactants | Product | Reference |

| Condensation | o-Phenylenediamine, Cyanogen Bromide | 2-Aminobenzimidazole | google.com |

| Condensation | o-Phenylenediamine, Carboxylic Acids | 2-Substituted Benzimidazole | chemicalbook.com |

| Condensation | o-Phenylenediamine, Aldehydes | 2-Substituted Benzimidazole | nih.gov |

Various cyclization strategies have been developed to form the benzimidazole ring. These often involve the formation of an intermediate that subsequently undergoes an intramolecular reaction to yield the desired heterocyclic system. For instance, the reaction of o-phenylenediamines with thiourea (B124793) derivatives can lead to the formation of 2-aminobenzimidazoles through a cyclodesulfurization reaction. researchgate.netrsc.org This method provides an alternative to the use of cyanogen bromide.

Another approach involves the iodine-promoted cyclization of on-DNA substrates, which highlights the mild conditions under which benzimidazole formation can be achieved, a strategy that is particularly valuable in the context of combinatorial chemistry and the generation of DNA-encoded libraries. nih.gov

The synthesis of a specifically substituted benzimidazole like 6-bromo-7-methoxy-1H-benzimidazol-2-amine is critically dependent on the regioselective synthesis of its precursor, 3-bromo-4-methoxy-1,2-phenylenediamine. The directing effects of the substituents on the aromatic ring play a crucial role in determining the outcome of electrophilic substitution reactions used to introduce the necessary functional groups.

For instance, in the synthesis of 3-bromo-4-methoxyaniline, the bromination of a p-substituted aniline (B41778) derivative must be controlled to favor the introduction of the bromine atom at the desired position. google.com Similarly, the subsequent introduction of a second amino group (or a nitro group to be reduced) ortho to the existing amine and meta to the methoxy (B1213986) group requires careful consideration of the directing effects of these substituents to achieve the correct isomer. The synthesis of specifically substituted anilines can be challenging, and various strategies, including the use of blocking groups and directed ortho-metalation, are often employed to control regioselectivity.

Advanced Synthetic Approaches and Innovations for Benzimidazoles

In recent years, there has been a significant drive towards the development of more sustainable and efficient methods for the synthesis of heterocyclic compounds, including benzimidazoles.

Green chemistry principles are increasingly being applied to the synthesis of benzimidazoles to reduce the environmental impact of chemical processes. ijarsct.co.in This includes the use of greener solvents, such as water or ionic liquids, and the development of catalyst-free or solvent-free reaction conditions. ijarsct.co.in Microwave-assisted synthesis has also emerged as a powerful tool for accelerating reaction rates and improving yields in benzimidazole synthesis. google.com

For the synthesis of 2-aminobenzoxazoles and 2-aminobenzothiazoles, which are structurally related to 2-aminobenzimidazoles, an environmentally friendly method using a cobalt porphyrin-containing hemoglobin as a catalyst in water has been reported. rsc.org Such biocatalytic approaches offer a promising avenue for the sustainable synthesis of these important heterocyclic compounds.

Table 2: Examples of Green Chemistry Approaches in Benzimidazole Synthesis

| Green Approach | Catalyst/Solvent | Advantages | Reference |

| Microwave-assisted synthesis | Ionic Liquid | Reduced reaction times, high yields | google.com |

| Biocatalysis | Hemoglobin with cobalt porphyrin in water | Environmentally friendly, mild conditions | rsc.org |

| One-pot synthesis | Ammonium chloride | Economical, simple procedure | chemicalbook.comnih.gov |

The development of novel catalysts has been instrumental in improving the efficiency and scope of benzimidazole synthesis. A variety of catalysts, including metal-based catalysts and organocatalysts, have been employed. For example, copper-catalyzed methods have been developed for the synthesis of 2-arylaminobenzimidazoles.

Chiral 2-aminobenzimidazole derivatives have themselves been used as organocatalysts in asymmetric reactions, demonstrating the versatility of this scaffold. google.comnih.gov The use of catalysts can lead to milder reaction conditions, higher yields, and improved selectivity, making the synthesis of complex benzimidazole derivatives more accessible.

Microwave-Assisted and One-Pot Synthetic Protocols for Benzimidazoles

In the pursuit of more efficient and environmentally benign synthetic routes, microwave-assisted synthesis and one-pot reactions have become indispensable tools in the organic chemist's arsenal. These methods are particularly well-suited for the construction of heterocyclic systems like benzimidazoles.

Microwave-assisted organic synthesis (MAOS) leverages the ability of microwave irradiation to rapidly and uniformly heat reaction mixtures. This often results in significant reductions in reaction times, from hours to mere minutes, along with improved product yields and purities when compared to conventional heating methods. For the synthesis of 2-aminobenzimidazoles, microwave energy can dramatically accelerate the crucial cyclization step. The condensation of a suitably substituted o-phenylenediamine, such as 4-bromo-5-methoxy-1,2-phenylenediamine, with a cyanating agent like cyanogen bromide, is a key transformation that can be efficiently promoted by microwave irradiation. nih.govdergipark.org.tr This approach aligns with the principles of green chemistry by reducing energy consumption and potentially minimizing the use of hazardous solvents. nih.govdergipark.org.tr

One-pot syntheses, which combine multiple reaction steps into a single operation without the need for isolating intermediates, offer substantial benefits in terms of process efficiency and sustainability. acs.orgorganic-chemistry.org A notable one-pot strategy for N-substituted 2-aminobenzimidazoles involves a three-step sequence: N-substitution of an o-phenylenediamine, formation of a thiourea intermediate, and a final cyclodesulfurization step, which can even be promoted by visible light. acs.org Furthermore, the power of microwave assistance can be combined with one-pot methodologies. For instance, the synthesis of more complex fused benzimidazole structures has been achieved through a one-pot, two-step multicomponent reaction where the initial condensation is accelerated by microwaves. acs.org

| Protocol | Reactants | Key Features | Potential Application for 6-bromo-7-methoxy-1H-benzimidazol-2-amine | Reference |

|---|---|---|---|---|

| Microwave-Assisted Synthesis | Substituted o-phenylenediamine, Cyanating agent (e.g., CNBr) | Rapid heating, reduced reaction times, higher yields, green chemistry. | Cyclization of 4-bromo-5-methoxy-1,2-phenylenediamine with a cyanating agent. | nih.govdergipark.org.tr |

| One-Pot Synthesis | o-phenylenediamine, Isothiocyanate | Multiple steps in a single vessel, atom economy, reduced waste. | Sequential reaction of 4-bromo-5-methoxy-1,2-phenylenediamine with a protecting group, an isothiocyanate, followed by cyclization. | acs.org |

| Microwave-Assisted One-Pot | 2-aminobenzimidazole, Aldehyde, Isocyanide | Combination of microwave and one-pot advantages for complex structures. | Derivatization of the target compound in a subsequent one-pot reaction. | acs.org |

Functionalization and Derivatization Strategies for 6-bromo-7-methoxy-1H-benzimidazol-2-amine

The structure of 6-bromo-7-methoxy-1H-benzimidazol-2-amine offers multiple avenues for chemical modification, including the reactive bromine atom, the nucleophilic nitrogen atoms of the imidazole (B134444) ring, and the exocyclic amino group.

Halogenation and Dehalogenation Reactions on the Benzimidazole Nucleus

While the parent compound is already brominated, additional halogenation or dehalogenation can be employed to access a wider range of derivatives. The regioselectivity of further electrophilic halogenation on the benzimidazole ring is influenced by the directing effects of the existing methoxy and bromo substituents.

Conversely, dehalogenation of the C-6 bromine atom would yield 7-methoxy-1H-benzimidazol-2-amine. This transformation can be achieved through various reductive methods, such as catalytic hydrogenation, providing a pathway to analogs lacking the C-6 bromo substituent.

Alkylation and Acylation Reactions at Nitrogen and Carbon Positions

The nitrogen atoms within the benzimidazole scaffold are nucleophilic and thus amenable to alkylation and acylation reactions. N-alkylation typically occurs at the N-1 position, although the reaction conditions can influence the regioselectivity. google.com A variety of alkylating agents, such as alkyl halides, can be used in the presence of a base to introduce alkyl groups. google.com

Acylation of the 2-amino group is a straightforward method to introduce amide functionalities. This can be accomplished using acyl chlorides or anhydrides and serves not only to introduce diverse substituents but also as a potential protecting group strategy for the amino function during subsequent transformations. nih.gov

| Reaction | Reagent | Typical Conditions | Product Type | Reference |

|---|---|---|---|---|

| N-Alkylation | Alkyl halide (e.g., CH₃I) | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | N-alkylated benzimidazole | google.com |

| N-Acylation | Acyl chloride (e.g., CH₃COCl) | Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂) | N-acylated 2-aminobenzimidazole | nih.gov |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig Amination) for Benzimidazole Functionalization

The presence of a bromine atom at the C-6 position makes 6-bromo-7-methoxy-1H-benzimidazol-2-amine an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov

Suzuki Coupling: This versatile reaction enables the formation of a C-C bond between the bromo-benzimidazole and an organoboron compound, such as a boronic acid or ester, to yield 6-aryl or 6-vinyl derivatives. wikipedia.org

Heck Reaction: The Heck reaction provides a method to introduce alkenyl substituents at the C-6 position by coupling the bromo-benzimidazole with an alkene. organic-chemistry.orgwikipedia.org

Sonogashira Coupling: For the synthesis of 6-alkynyl benzimidazoles, the Sonogashira coupling, which joins the bromo-benzimidazole with a terminal alkyne, is the method of choice. wikipedia.orgorganic-chemistry.org

Buchwald-Hartwig Amination: This reaction is a powerful tool for C-N bond formation, allowing for the coupling of the bromo-benzimidazole with a wide range of primary and secondary amines to produce 6-amino-substituted derivatives. wikipedia.orglibretexts.org

These palladium-catalyzed reactions provide a modular and highly adaptable approach to synthesize a diverse library of derivatives from a common intermediate.

| Reaction | Coupling Partner | Catalyst System (Typical) | Product | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 6-Aryl-7-methoxy-1H-benzimidazol-2-amine | wikipedia.org |

| Heck Reaction | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃, Et₃N | 6-Vinyl-7-methoxy-1H-benzimidazol-2-amine | organic-chemistry.orgwikipedia.org |

| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 6-Alkynyl-7-methoxy-1H-benzimidazol-2-amine | wikipedia.orgorganic-chemistry.org |

| Buchwald-Hartwig Amination | Amine (e.g., Morpholine) | Pd₂(dba)₃, BINAP, NaOtBu | 6-(Morpholin-4-yl)-7-methoxy-1H-benzimidazol-2-amine | wikipedia.orglibretexts.org |

Modification of the Amine Functionality of 6-bromo-7-methoxy-1H-benzimidazol-2-amine

The 2-amino group is a versatile functional handle for a wide range of chemical transformations beyond simple acylation. These modifications can introduce new properties and functionalities to the benzimidazole scaffold.

Schiff Base Formation: Condensation with aldehydes or ketones leads to the formation of imines (Schiff bases), which can be subsequently reduced to afford secondary amines.

Sulfonamide Synthesis: Reaction with various sulfonyl chlorides yields the corresponding sulfonamides.

Urea (B33335) and Thiourea Derivatives: Treatment with isocyanates or isothiocyanates provides access to urea and thiourea analogs, respectively. symbiosisonlinepublishing.com

Diazotization Reactions: The primary amino group can be converted to a diazonium salt, which can then be displaced by a variety of nucleophiles in Sandmeyer-type reactions, although the stability of the diazonium salt on the electron-rich benzimidazole ring requires careful consideration of the reaction conditions.

These derivatization strategies allow for extensive modification of the 2-amino group, enabling the synthesis of a broad spectrum of compounds with tailored properties. mdpi.com

Spectroscopic and Structural Elucidation Methodologies for 6 Bromo 7 Methoxy 1h Benzimidazol 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments provides a complete picture of the molecular framework.

¹H NMR: The proton NMR spectrum is expected to reveal distinct signals for each unique proton in the molecule. For 6-bromo-7-methoxy-1H-benzimidazol-2-amine, this would include two signals in the aromatic region corresponding to the protons on the benzene (B151609) ring (H-4 and H-5). Additionally, signals for the methoxy (B1213986) group (-OCH₃), the amine group (-NH₂), and the imidazole (B134444) proton (-NH) would be observed. The chemical shifts (δ) and coupling constants (J) of the aromatic protons are particularly informative for confirming the substitution pattern.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom will produce a distinct signal. For the target compound, eight signals are anticipated: five for the aromatic carbons of the benzimidazole (B57391) core and one for the C-2 carbon attached to the amine group, one for the methoxy carbon, and one for the carbon attached to the bromine atom. mdpi.comresearchgate.net The chemical shifts of these carbons are indicative of their electronic environment. For instance, the carbon atom C-2, being part of a guanidinyl system, is expected at a characteristic downfield shift. mdpi.com

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to assemble the complete structure. researchgate.net

COSY experiments establish correlations between protons that are coupled to each other, helping to identify adjacent protons, such as H-4 and H-5 on the benzene ring.

HSQC correlates directly attached proton and carbon atoms, allowing for the unambiguous assignment of each protonated carbon.

HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting the various fragments of the molecule, for example, linking the methoxy protons to the C-7 carbon, and the aromatic protons to their neighboring quaternary carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 6-bromo-7-methoxy-1H-benzimidazol-2-amine Note: These are estimated values based on analogous structures. Actual experimental values may vary.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C-2 | - | ~155-160 |

| C-4 | ~6.8-7.2 (d) | ~100-105 |

| C-5 | ~6.9-7.3 (d) | ~115-120 |

| C-6 | - | ~110-115 |

| C-7 | - | ~145-150 |

| C-3a | - | ~130-135 |

| C-7a | - | ~135-140 |

| -OCH₃ | ~3.8-4.0 (s) | ~55-60 |

| -NH₂ | Broad singlet | - |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis (HRMS, ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

Electrospray Ionization (ESI-MS): This soft ionization technique is ideal for analyzing polar molecules like 2-aminobenzimidazoles. It typically generates the protonated molecular ion [M+H]⁺, allowing for the direct determination of the molecular weight. For 6-bromo-7-methoxy-1H-benzimidazol-2-amine (C₈H₈BrN₃O), the presence of bromine is a key diagnostic feature. Due to the nearly equal natural abundance of its two stable isotopes, ⁷⁹Br and ⁸¹Br, the mass spectrum will exhibit a characteristic pair of peaks ([M+H]⁺ and [M+H+2]⁺) of almost equal intensity, separated by two mass units. miamioh.edu

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of the compound, distinguishing it from other compounds with the same nominal mass.

Fragmentation Analysis: By inducing fragmentation of the molecular ion (e.g., through collision-induced dissociation in MS/MS), a characteristic fragmentation pattern is produced. journalijdr.comresearchgate.netresearchgate.net This pattern provides valuable structural information. For the target molecule, expected fragmentation pathways could include the loss of a methyl radical (•CH₃) from the methoxy group, loss of the entire methoxy group (•OCH₃), or cleavage of the imidazole ring. journalijdr.com

Table 2: Expected Mass Spectrometry Data for 6-bromo-7-methoxy-1H-benzimidazol-2-amine

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₈H₈BrN₃O |

| Monoisotopic Mass | 240.9851 u |

| [M+H]⁺ Ion (for ⁷⁹Br) | m/z 241.9929 |

| [M+H]⁺ Ion (for ⁸¹Br) | m/z 243.9908 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. researchgate.net

The IR spectrum of 6-bromo-7-methoxy-1H-benzimidazol-2-amine is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine (-NH₂) and the imidazole N-H group are anticipated in the region of 3100-3500 cm⁻¹. researchgate.netsymbiosisonlinepublishing.comscispace.com Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy group is expected just below 3000 cm⁻¹. The region between 1500 and 1650 cm⁻¹ will be complex, containing absorptions from the C=N stretching of the imidazole ring, N-H bending, and aromatic C=C stretching. researchgate.netchemicalbook.comorientjchem.org The C-O stretching of the aryl-ether methoxy group should produce a strong band around 1200-1250 cm⁻¹.

Table 3: Characteristic IR and Raman Vibrational Frequencies

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (amine, imidazole) | Stretch | 3100 - 3500 |

| C-H (aromatic) | Stretch | 3000 - 3100 |

| C-H (methoxy) | Stretch | 2850 - 2960 |

| C=N / C=C | Stretch | 1500 - 1650 |

| N-H | Bend | 1550 - 1640 |

| C-O (aryl ether) | Stretch | 1200 - 1275 |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis of 6-bromo-7-methoxy-1H-benzimidazol-2-amine and its Analogs

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise information about bond lengths, bond angles, and torsional angles, confirming the atomic connectivity and revealing the molecule's conformation. semanticscholar.orgopenresearchlibrary.orgresearchgate.netscilit.com

For 6-bromo-7-methoxy-1H-benzimidazol-2-amine, a crystal structure would confirm the planarity of the benzimidazole ring system. nih.gov It would also detail the intermolecular interactions that govern the crystal packing, such as hydrogen bonding. The presence of the amine (-NH₂) and imidazole (-NH) groups makes the molecule a potent hydrogen bond donor, while the nitrogen atoms of the imidazole ring and the methoxy oxygen act as hydrogen bond acceptors. These interactions play a crucial role in the formation of extended supramolecular architectures. semanticscholar.orgscilit.comnih.gov Obtaining a suitable single crystal for analysis is a prerequisite for this technique.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism) for Stereochemical Analysis (if applicable to synthesized chiral derivatives)

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), measure the differential absorption of left and right circularly polarized light. These methods are exclusively used for the analysis of chiral molecules. saschirality.orgmdpi.com

The parent compound, 6-bromo-7-methoxy-1H-benzimidazol-2-amine, is achiral as it possesses a plane of symmetry and lacks any stereocenters. Therefore, it will not exhibit any ECD or VCD signals. cas.cz

However, these techniques would become indispensable if chiral derivatives of the compound were to be synthesized. For instance, if a chiral substituent were introduced to the molecule, chiroptical spectroscopy would be a critical tool for determining the absolute configuration of the newly formed stereocenter(s) by comparing experimental spectra with quantum chemical predictions. mdpi.com While the parent molecule is inactive, the study of chiroptical properties in related chiral polymer films and aggregates shows that significant optical activity can be induced in such systems. nih.gov

Computational Chemistry and in Silico Studies of 6 Bromo 7 Methoxy 1h Benzimidazol 2 Amine

Quantum Chemical Calculations for Electronic Structure, Molecular Orbitals, and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic characteristics of 6-bromo-7-methoxy-1H-benzimidazol-2-amine. These calculations provide insights into the molecule's geometry, stability, and reactivity.

Key Parameters from DFT Calculations:

| Parameter | Significance |

| Optimized Geometry | Provides the most stable three-dimensional arrangement of atoms, including bond lengths and angles. |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) indicates the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential onto the electron density surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for predicting how the molecule will interact with other molecules. |

| Natural Bond Orbital (NBO) Analysis | Investigates charge transfer and delocalization of electrons within the molecule, revealing the nature of intramolecular bonding interactions. |

By employing methods like the B3LYP functional with a basis set such as 6-311++G(d,p), researchers can accurately compute these parameters. For instance, the analysis of HOMO and LUMO energies helps to understand the charge transfer within the molecule. The MEP map can visually represent the reactive sites, with negative potential areas (often around nitrogen and oxygen atoms) indicating sites for electrophilic attack and positive potential areas suggesting sites for nucleophilic attack.

Molecular Docking Simulations for Ligand-Target Interactions and Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 6-bromo-7-methoxy-1H-benzimidazol-2-amine, docking simulations are used to predict its binding mode and affinity with various biological targets, such as proteins and enzymes.

This process involves:

Preparation of the Ligand and Receptor: The 3D structure of 6-bromo-7-methoxy-1H-benzimidazol-2-amine (the ligand) and the target protein (the receptor) are prepared.

Docking Simulation: A docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site of the receptor.

Scoring and Analysis: The different poses are evaluated using a scoring function that estimates the binding affinity (often expressed as a binding energy in kcal/mol). The pose with the lowest energy is generally considered the most likely binding mode.

These simulations can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. For example, docking studies might reveal that the amino group of the benzimidazole (B57391) core forms a crucial hydrogen bond with an amino acid residue in the active site of an enzyme.

Molecular Dynamics (MD) Simulations for Conformational Analysis, Binding Dynamics, and Protein-Ligand Stability

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view. MD simulations simulate the movement of atoms and molecules over time, providing insights into the conformational changes, flexibility, and stability of the protein-ligand complex.

Starting from the best-docked pose, an MD simulation can:

Assess the stability of the protein-ligand interactions over a specific time period (e.g., nanoseconds).

Analyze the flexibility of different parts of the protein and the ligand.

Calculate the binding free energy, which is a more accurate measure of binding affinity than the scores from docking.

Key analyses performed during MD simulations include root-mean-square deviation (RMSD) to assess the stability of the complex, and root-mean-square fluctuation (RMSF) to identify flexible regions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For 6-bromo-7-methoxy-1H-benzimidazol-2-amine and its analogs, QSAR models can be developed to predict their activity and guide the rational design of new derivatives with improved properties.

The process involves:

Data Set Preparation: A set of benzimidazole analogs with known biological activities is collected.

Descriptor Calculation: Various molecular descriptors (e.g., physicochemical, topological, electronic) are calculated for each compound.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested.

A validated QSAR model can then be used to predict the activity of newly designed analogs of 6-bromo-7-methoxy-1H-benzimidazol-2-amine before they are synthesized, saving time and resources.

Pharmacophore Modeling and Virtual Screening

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. Pharmacophore models for 6-bromo-7-methoxy-1H-benzimidazol-2-amine can be generated based on its structure and known interactions with a target.

These models typically include features like:

Hydrogen bond donors and acceptors

Hydrophobic regions

Aromatic rings

Positive and negative ionizable groups

Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for other molecules that match the pharmacophore. This process, known as virtual screening, can rapidly identify novel compounds with the potential to bind to the same target, thus facilitating lead discovery.

In Silico ADME Prediction Methodologies

In silico ADME (Absorption, Distribution, Metabolism, Excretion) prediction is a crucial step in the early stages of drug discovery to assess the pharmacokinetic properties of a compound. Various computational models and software are used to predict these properties for 6-bromo-7-methoxy-1H-benzimidazol-2-amine, helping to identify potential liabilities before extensive experimental testing.

Commonly Predicted ADME Properties:

| Property | Description | Prediction Method |

| Absorption | Prediction of oral bioavailability, intestinal absorption, and cell permeability (e.g., Caco-2 permeability). | Models based on physicochemical properties (e.g., Lipinski's Rule of Five) and structural motifs. |

| Distribution | Estimation of plasma protein binding and blood-brain barrier penetration. | QSAR models and calculations of properties like logP and polar surface area. |

| Metabolism | Identification of potential sites of metabolism by cytochrome P450 enzymes. | Rule-based systems and machine learning models trained on known metabolic data. |

| Excretion | Prediction of the primary routes of elimination from the body. | Models considering factors like molecular weight and polarity. |

These predictions are valuable for prioritizing compounds with favorable drug-like properties for further development.

Exploration of Biological Activities and Mechanistic Insights for 6 Bromo 7 Methoxy 1h Benzimidazol 2 Amine in Vitro and Mechanistic Focus

Anti-proliferative and Cytotoxic Mechanisms in Cancer Cell Lines (In Vitro Studies)

Studies on various benzimidazole (B57391) derivatives have demonstrated significant anti-proliferative and cytotoxic effects against a range of cancer cell lines. The mechanisms underlying these effects are often multifactorial.

Induction of Apoptosis and Cell Cycle Arrest Pathways in Vitro

A common mechanism by which benzimidazole compounds exert their anticancer effects is through the induction of apoptosis (programmed cell death) and disruption of the normal cell cycle progression in cancer cells. For instance, certain novel benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives have been shown to effectively suppress cell cycle progression and trigger apoptosis in various cancer cell lines. This is often achieved by modulating the levels of key regulatory proteins. The induction of apoptosis is a critical therapeutic goal in cancer treatment, and its activation by benzimidazole derivatives highlights their potential as anticancer agents. Analysis of cell cycle distribution has shown that some derivatives can cause arrest at different phases, such as the G0/G1 or G2/M phases, thereby preventing cell division and proliferation.

Inhibition of Key Enzymes and Signaling Pathways (e.g., DNA Topoisomerases, Kinases)

Benzimidazole derivatives have been identified as inhibitors of several key enzymes that are crucial for cancer cell survival and proliferation.

DNA Topoisomerases: These enzymes are vital for resolving topological issues in DNA during replication and transcription. Some benzimidazole analogues act as selective inhibitors of human DNA topoisomerase I, which is an established target for anticancer drugs. By inhibiting this enzyme, these compounds can lead to DNA damage and ultimately cell death.

Kinases: Protein kinases are critical components of signaling pathways that regulate cell growth, differentiation, and survival. Aberrant kinase activity is a hallmark of many cancers. Certain tetrabromo-1H-benzimidazole derivatives have been found to be efficient inhibitors of kinases like PIM-1 and CK2α, which are involved in promoting cell survival and proliferation. Inhibition of these kinases can induce apoptosis in cancer cells.

Modulation of Cellular Organelles and Processes (e.g., Microtubule Dynamics, Mitochondrial Function)

While specific data on 6-bromo-7-methoxy-1H-benzimidazol-2-amine is unavailable, other benzimidazole compounds are known to interfere with critical cellular structures and processes. A well-known example is their ability to disrupt microtubule polymerization. This action is similar to that of established anticancer drugs like vinca (B1221190) alkaloids and taxanes, and it leads to mitotic arrest and subsequent apoptosis. Furthermore, some compounds can induce mitochondrial dysfunction, leading to the release of pro-apoptotic factors and triggering the intrinsic apoptotic pathway.

Antimicrobial Research and Mechanisms Against Specific Pathogens (In Vitro)

The benzimidazole core is also present in numerous antimicrobial agents. Research has focused on their efficacy against various bacterial and fungal pathogens.

Antibacterial Mechanisms of Action (e.g., Cell Wall Synthesis Inhibition, DNA Gyrase Inhibition, Protein Synthesis Interference)

The antibacterial activity of benzimidazole derivatives is often attributed to the inhibition of essential bacterial enzymes. A primary target is DNA gyrase, a type II topoisomerase that is crucial for bacterial DNA replication. Inhibition of DNA gyrase leads to the cessation of DNA synthesis and bacterial death. This mechanism is distinct from that of many existing antibiotics, making these compounds promising candidates for overcoming drug resistance.

Antifungal Mechanisms of Action (e.g., Ergosterol (B1671047) Synthesis Inhibition, Membrane Disruption)

The antifungal properties of some heterocyclic compounds are linked to their ability to interfere with the integrity of the fungal cell membrane. A key mechanism is the inhibition of ergosterol biosynthesis. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion disrupts membrane fluidity and function, leading to cell lysis and death. This targeted disruption makes such compounds effective antifungal agents.

Antiviral Mechanisms of Action (e.g., Viral Enzyme Inhibition, Replication Cycle Interference)

Derivatives of 2-aminobenzimidazole (B67599) have been investigated for their antiviral properties, with research pointing to several potential mechanisms of action. A primary mode of action for some benzimidazole compounds is the inhibition of viral enzymes that are crucial for the replication of the virus. For instance, certain benzimidazole derivatives have been shown to target viral polymerases, the enzymes responsible for synthesizing viral genetic material, thereby halting the replication process. rroij.com

Another significant antiviral strategy observed in this class of compounds is interference with the viral replication cycle. This can occur at various stages, from blocking the entry of the virus into host cells to preventing the assembly of new viral particles. rroij.com Some benzimidazole-based inhibitors have been identified as allosteric inhibitors of the hepatitis C virus (HCV) RNA-dependent RNA polymerase, meaning they bind to a site on the enzyme other than the active site to induce a conformational change that inhibits its function. nih.gov

Antiparasitic Research and Mechanistic Investigations (In Vitro)

The 2-aminobenzimidazole scaffold is a core component of several established antiparasitic agents. nih.gov The mechanisms underlying their antiparasitic activity are multifaceted and often target structures and metabolic pathways unique to the parasites.

Antimalarial Activity Mechanisms against Plasmodium Species

While specific studies on 6-bromo-7-methoxy-1H-benzimidazol-2-amine are not available, research on related benzimidazole derivatives suggests potential antimalarial mechanisms. A common target for benzimidazole anthelmintics is the inhibition of tubulin polymerization, which disrupts the formation of microtubules, essential components of the parasite's cytoskeleton. nih.gov Although this is a well-established mechanism against helminths, its role in antimalarial activity is also an area of investigation.

Furthermore, some benzimidazole derivatives are being explored for their ability to interfere with other critical parasitic processes. For example, targeting the folate biosynthetic pathway in parasites is a known strategy for antimalarial drug development, and this is a potential area of interest for novel benzimidazole compounds. nih.gov

Antitrypanosomal and Antileishmanial Activity Mechanisms

The mechanisms of action for 2-aminobenzimidazole derivatives against trypanosomal and leishmanial parasites are under active investigation. One promising avenue is the targeting of parasite-specific enzymes that are essential for their survival. nih.gov For instance, enzymes involved in the parasite's redox homeostasis, such as trypanothione (B104310) reductase, are considered viable drug targets. nih.gov

Additionally, the disruption of the parasite's cellular integrity and metabolic processes are key mechanisms. Some 2-aminobenzimidazole compounds have been shown to possess broad-spectrum antiparasitic activity, suggesting they may act on common targets within these parasites, such as kinetochore-associated protein kinases. nih.gov

Anti-inflammatory and Immunomodulatory Research (In Vitro Studies)

The anti-inflammatory and immunomodulatory potential of the 2-aminobenzimidazole scaffold has been noted in several in vitro studies. These compounds may exert their effects through the modulation of various components of the inflammatory cascade.

Cytokine Modulation and Signaling Pathway Inhibition

A key aspect of the anti-inflammatory activity of some benzimidazole derivatives is their ability to modulate the production of cytokines, which are signaling molecules that play a crucial role in inflammation. This can involve the inhibition of pro-inflammatory cytokines or the promotion of anti-inflammatory cytokines. The mechanism often involves the inhibition of critical signaling pathways within immune cells, such as the p38 MAP kinase pathway, which is involved in the production of several inflammatory mediators. nih.gov

Enzyme Inhibition in Inflammatory Pathways (e.g., COX, LOX)

Another important anti-inflammatory mechanism for this class of compounds is the direct inhibition of enzymes involved in inflammatory pathways. Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the synthesis of prostaglandins (B1171923) and leukotrienes, respectively, which are potent inflammatory mediators. nih.gov By inhibiting these enzymes, 2-aminobenzimidazole derivatives can effectively reduce the inflammatory response. nih.govnih.gov

Receptor Binding and Enzyme Inhibition Assays (In Vitro Methodologies and Mechanistic Results)

The in vitro evaluation of benzimidazole derivatives, including compounds structurally related to 6-bromo-7-methoxy-1H-benzimidazol-2-amine, involves a range of biochemical assays to determine their interaction with specific biological targets. These assays are crucial for elucidating mechanisms of action and quantifying potency. Common targets for the benzimidazole scaffold include protein kinases, cyclooxygenases (COX), and various receptors involved in inflammatory and proliferative signaling pathways. nih.govnih.govnih.gov

Enzyme inhibition assays are a primary method for assessing the activity of benzimidazole compounds. For instance, analogs have been evaluated for their ability to inhibit protein kinases such as CK1δ, CK2α, and PIM-1, which are often implicated in cancer. nih.govmdpi.com These assays typically measure the enzymatic activity in the presence of varying concentrations of the inhibitor to determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity). For example, a series of 2-amidobenzimidazole derivatives were synthesized and tested for their inhibitory activity against protein kinase CK1δ, with the most potent compound demonstrating an IC50 of 98.6 nM. nih.gov Similarly, derivatives of 4,5,6,7-tetrabromo-1H-benzimidazole were assessed for their ability to inhibit CK2α and PIM-1 kinases through enzymatic assays to understand their pro-apoptotic activity in cancer cell lines. mdpi.com

In the context of anti-inflammatory research, benzimidazole derivatives have been screened for their inhibition of COX-1 and COX-2 enzymes. nih.gov These in vitro assays are fundamental in identifying selective COX-2 inhibitors, which are sought after for their potential to reduce inflammation with fewer gastrointestinal side effects than non-selective NSAIDs. A study of 2-[[(2-alkoxy-6-pentadecyl-phenyl)methyl]thio]-1H-benzimidazoles identified a compound with a methoxy (B1213986) moiety that showed potent anti-inflammatory activity and was 384-fold more selective for COX-2 over COX-1. nih.gov

While specific receptor binding and enzyme inhibition data for 6-bromo-7-methoxy-1H-benzimidazol-2-amine are not extensively detailed in the available literature, the established activity of its analogs suggests that its biological profile would be characterized using similar in vitro methodologies. Assays for kinase inhibition, COX inhibition, and binding to targets like cannabinoid or bradykinin (B550075) receptors would be relevant for fully characterizing its pharmacological potential. nih.gov

Structure-Activity Relationship (SAR) Studies and Rational Drug Design Principles for 6-bromo-7-methoxy-1H-benzimidazol-2-amine Analogs

The benzimidazole scaffold is a privileged structure in medicinal chemistry, and extensive Structure-Activity Relationship (SAR) studies have been conducted to optimize its therapeutic potential. nih.govresearchgate.net These studies reveal that the biological activity and selectivity of benzimidazole derivatives are highly dependent on the nature and position of substituents on the bicyclic ring system. nih.gov

Modifications at the N-1, C-2, C-5, C-6, and C-7 positions of the benzimidazole nucleus have been shown to profoundly influence pharmacological outcomes. nih.govnih.gov The specific placement of bromo and methoxy groups in 6-bromo-7-methoxy-1H-benzimidazol-2-amine suggests a tailored design based on established SAR principles.

Substitution at C-5 and C-6: The electronic properties of substituents at the C-5 and C-6 positions are critical. For instance, in a series of anti-inflammatory agents, a compound with an electron-releasing methoxy group at the 6-position exhibited strong activity. nih.gov Conversely, another study found that an electron-withdrawing nitro group at the C-6 position conferred higher potency compared to electron-donating groups. nih.gov In a different series of CK1δ inhibitors, a 5-cyano substituent was found to be highly advantageous, leading to a compound with nanomolar potency. nih.gov The bromine at the C-6 position of 6-bromo-7-methoxy-1H-benzimidazol-2-amine, being an electron-withdrawing group, is expected to significantly influence the molecule's electronic distribution and binding interactions.

Substitution at C-2: The C-2 position is a common site for modification to modulate activity and selectivity. Different substituents at this position can direct the compound to distinct biological targets. For example, incorporating anacardic acid at C-2 led to COX-2 inhibition, while diarylamine substitutions resulted in bradykinin receptor antagonism. nih.gov The 2-amino group is a key feature of the title compound, and its potential to form hydrogen bonds is likely crucial for its interaction with target proteins. acs.org

Substitution at N-1: The N-1 position offers another avenue for optimization. The substitution of a benzyl (B1604629) group at the N-1 position has been shown to enhance anti-inflammatory action. nih.gov In studies on tetrabrominated benzimidazoles, the introduction of various cyanoalkyl groups at N-1 modulated pro-apoptotic effects, with activity decreasing as the alkyl chain length increased. mdpi.com

The combination of a bromine atom at C-6 and a methoxy group at C-7 in the target compound represents a specific substitution pattern. The interplay between the electron-withdrawing nature of bromine and the electron-donating methoxy group, along with their steric properties, likely fine-tunes the compound's activity and selectivity for its specific molecular target(s).

Table 1: Influence of Substituent Modifications on the Biological Activity of Benzimidazole Analogs

| Position(s) Modified | Substituent(s) | Target/Activity | Result |

|---|---|---|---|

| C-6 | Methoxy (electron-releasing) | Anti-inflammatory | Strong activity observed. nih.gov |

| C-6 | Nitro (electron-withdrawing) | Anti-inflammatory | More active than compounds with electron-donating groups. nih.gov |

| C-5 | Cyano | CK1δ Inhibition | Highly advantageous, leading to nanomolar potency (IC50 = 98.6 nM). nih.gov |

| C-2 | Anacardic acid moiety | COX-2 Inhibition | Conferred COX-2 inhibitory activity. nih.gov |

| C-2 | Di-arylamine | Bradykinin Receptor Antagonism | Resulted in antagonism of the bradykinin receptor. nih.gov |

| N-1 | Benzyl group | Anti-inflammatory | Enhanced anti-inflammatory action. nih.gov |

Scaffold hopping and bioisosteric replacement are key strategies in modern drug design used to identify novel chemical series, improve drug-like properties, and navigate patent landscapes. uniroma1.itresearchgate.net These approaches involve modifying the core structure (scaffold) of a known active compound while aiming to retain or improve its biological activity. researchgate.net

Bioisosteric replacement refers to the substitution of one atom or group with another that has similar physical or chemical properties, leading to a molecule that maintains the same type of biological activity. researchgate.net This technique is widely used in the optimization of benzimidazole leads. A clear example is the exploration of benzimidazole bioisosteres where the core imidazole (B134444) ring is replaced by other heterocyclic systems. In one study, researchers synthesized and evaluated benzothiazole (B30560) and benzoxazole (B165842) analogs to compare their protective effects in a cell-based disease model. acs.org The benzothiazole analog was found to have protective effects equipotent to a parent compound, though lower than the benzimidazole scaffold, demonstrating a successful bioisosteric replacement. acs.org

Scaffold hopping is a more drastic approach where the central core of a molecule is replaced with a structurally different scaffold, with the goal of retaining key pharmacophoric features necessary for binding to the biological target. uniroma1.itu-strasbg.fr This strategy can lead to the discovery of completely new chemical classes of compounds with improved properties such as potency, selectivity, or pharmacokinetics. uniroma1.it The rationale is that different scaffolds can present the necessary binding groups in a similar spatial orientation. For benzimidazole research, this could involve replacing the entire benzimidazole core with, for example, an indazole or a purine (B94841) system, while keeping the key substituents that interact with the target. These strategies are essential for expanding chemical diversity and discovering next-generation therapeutic agents based on initial benzimidazole hits. researchgate.net

Advanced Research Methodologies and Techniques Applied to 6 Bromo 7 Methoxy 1h Benzimidazol 2 Amine Studies

High-Throughput Screening (HTS) Methodologies for Identification of Bioactive Benzimidazole (B57391) Analogs

High-Throughput Screening (HTS) is a cornerstone in modern drug discovery for rapidly assessing large numbers of chemical compounds for a specific biological activity. In the context of benzimidazole research, HTS allows for the efficient screening of extensive libraries containing thousands of analogs of 6-bromo-7-methoxy-1H-benzimidazol-2-amine. These screens are designed to identify "hits"—compounds that exhibit a desired effect, such as inhibiting a specific enzyme or killing cancer cells.

The process typically involves miniaturized assays in multi-well plates, where each well contains a specific biological system (e.g., cells or purified proteins) treated with a different compound. Automated robotics and data processing are then used to measure the outcome of each interaction. The diverse biological activities associated with the benzimidazole core, including anticancer, antimicrobial, and anti-inflammatory effects, make its derivatives prime candidates for HTS campaigns. nih.govresearchgate.net

Table 1: Representative HTS Campaign for Benzimidazole Analogs

| Parameter | Description | Example Value |

| Library Size | Total number of benzimidazole analogs screened. | 100,000 |

| Assay Type | The biological test used for screening (e.g., cell viability). | Cell-Based Cytotoxicity Assay (e.g., MCF-7) |

| Primary Hit Rate | Percentage of compounds showing significant activity. | 0.5% |

| Confirmed Hits | Number of primary hits confirmed upon re-testing. | 250 |

| Potency Cutoff | The concentration at which a compound is considered active. | IC50 < 10 µM |

| Lead Compounds | Hits selected for further optimization and study. | 15 |

This systematic approach enables researchers to quickly sift through vast chemical diversity to find promising lead structures for further development. nih.gov

Target Identification and Validation Strategies

Once a bioactive compound such as an analog of 6-bromo-7-methoxy-1H-benzimidazol-2-amine is identified, the next critical step is to determine its molecular target(s). Understanding the specific protein or nucleic acid that the compound interacts with is fundamental to elucidating its mechanism of action.

Affinity Chromatography and Proteomics : A powerful method for target identification is affinity purification coupled with mass spectrometry (AP-MS). nih.gov In this technique, the bioactive benzimidazole derivative is immobilized on a solid support (like beads) to create an "affinity matrix." This matrix is then incubated with a cell lysate. Proteins that bind to the compound are captured, while non-binding proteins are washed away. The captured proteins are then eluted and identified using high-resolution mass spectrometry. nih.gov This approach can reveal even transient or low-affinity interactions within the proteome. nih.gov

RNA-seq : Transcriptomic profiling using RNA sequencing (RNA-seq) is another valuable tool. This method analyzes the entire set of RNA transcripts in a cell, revealing how gene expression changes in response to treatment with the compound. Significant changes in the expression of specific genes or pathways can provide strong clues about the compound's target and the cellular processes it affects. For instance, benzimidazole derivatives have been studied for their ability to bind specific RNA motifs, and RNA-seq can help identify the functional consequences of such interactions. nih.gov This technique allows researchers to match specific RNA sequences to their protein binding partners. springernature.com

Table 2: Hypothetical Protein Targets for a Benzimidazole Analog Identified by AP-MS

| Identified Protein | Gene Name | Function | Significance Score |

| Mitogen-activated protein kinase 1 | MAPK1 | Signal Transduction, Cell Proliferation | 1.85 |

| Tubulin beta chain | TUBB | Cytoskeleton, Cell Division | 1.72 |

| Heat shock protein 90 | HSP90AA1 | Protein Folding, Stress Response | 1.65 |

| Casein kinase 2 subunit alpha | CSNK2A1 | Protein Phosphorylation, Transcription | 1.59 |

Validation of these potential targets is subsequently performed using orthogonal methods, such as genetic knockdown (siRNA) or knockout (CRISPR), to confirm that the protein is essential for the compound's biological effect.

Cellular Imaging and Fluorescence-Based Assays for Mechanistic Elucidation

The intrinsic fluorescent properties of some benzimidazole scaffolds make them particularly amenable to cellular imaging and fluorescence-based assays. nih.govresearchgate.net These techniques provide spatial and temporal information about the compound's behavior and its effects on cellular processes.

Live-Cell Imaging : By using fluorescence microscopy, researchers can visualize the subcellular localization of a fluorescent benzimidazole analog in real-time. This can reveal whether the compound accumulates in specific organelles, such as the nucleus, mitochondria, or cytoplasm, providing insights into its potential site of action.

Fluorescence-Based Assays and Flow Cytometry : A wide range of fluorescent probes and assays can be used to quantify the cellular response to compound treatment. Flow cytometry, in particular, allows for the high-throughput analysis of individual cells in a population. For example, researchers can use specific fluorescent dyes to measure changes in cell cycle progression, the induction of apoptosis (programmed cell death), the generation of reactive oxygen species (ROS), or changes in mitochondrial membrane potential. Many benzimidazole derivatives have been developed as fluorescent chemosensors for detecting specific ions or biomolecules. rsc.orgresearchgate.net

Table 3: Application of Fluorescence-Based Assays in Benzimidazole Research

| Assay | Technique | Cellular Process Measured | Example Application |

| Annexin V/PI Staining | Flow Cytometry | Apoptosis vs. Necrosis | Quantifying cell death induced by the compound. |

| DAPI Staining | Fluorescence Microscopy | Nuclear Morphology, Cell Cycle | Analyzing cell cycle arrest and nuclear fragmentation. |

| MitoTracker Staining | Live-Cell Imaging | Mitochondrial Localization | Confirming compound accumulation in mitochondria. |

| H2DCFDA Assay | Plate Reader/Flow Cytometry | Oxidative Stress | Measuring the generation of intracellular ROS. |

These imaging and assay-based approaches are crucial for building a detailed picture of the compound's mechanism of action at the cellular level.

Omics Technologies in Response to Compound Treatment (In Vitro)

To gain a holistic understanding of the cellular response to treatment with a compound like 6-bromo-7-methoxy-1H-benzimidazol-2-amine, researchers employ "omics" technologies. nih.gov These methods provide a global snapshot of changes across different molecular levels within the cell. nih.gov

Transcriptomics : As mentioned earlier, RNA-seq provides a comprehensive view of all gene expression changes, highlighting entire pathways that are up- or down-regulated by the compound. semanticscholar.org

Proteomics : This technology analyzes the entire protein content of a cell. Using techniques like mass spectrometry, proteomics can quantify changes in the abundance of thousands of proteins and identify post-translational modifications, offering a functional readout that is often more directly linked to phenotype than transcriptomics. nih.gov

Metabolomics : This is the study of the complete set of small-molecule metabolites within a biological system. frontiersin.org Metabolomics can reveal the compound's impact on cellular metabolism, identifying disruptions in key biochemical pathways such as energy production, lipid metabolism, or amino acid synthesis. scispace.com

Integrating these different omics datasets provides a powerful, systems-level view of the compound's effects. scispace.comnih.gov For example, a decrease in the transcript and protein levels of an enzyme, coupled with an accumulation of its substrate detected by metabolomics, would provide strong, multi-layered evidence for the inhibition of that specific pathway.

Table 4: Integrated Omics Data for a Hypothetical Benzimidazole Analog Treatment

| Pathway | Transcriptomics (Fold Change) | Proteomics (Fold Change) | Metabolomics (Key Metabolite Change) |

| Glycolysis | HK2: -2.5, PFKFB3: -3.1 | Hexokinase 2: -2.1 | Glucose-6-Phosphate: +4.2 |

| Fatty Acid Synthesis | FASN: -4.2, ACACA: -3.8 | Fatty Acid Synthase: -3.5 | Malonyl-CoA: -2.9 |

| Apoptosis | BAX: +3.7, BCL2: -2.9 | BAX: +2.8, BCL2: -2.4 | Increased Caspase-3 Activity |

| Oxidative Stress | NQO1: +5.1, HMOX1: +4.6 | NQO1: +4.3, HMOX1: +3.9 | Glutathione (GSH): -3.3 |

This integrated approach is crucial for hypothesis generation and for understanding the complex network of interactions that underlie a compound's bioactivity.

Biophysical Techniques for Protein-Ligand Interaction Characterization

After identifying a putative protein target, it is essential to directly measure and characterize the physical interaction between the small molecule and the protein. Biophysical techniques provide quantitative data on binding affinity, kinetics, and thermodynamics.

Isothermal Titration Calorimetry (ITC) : ITC is a gold-standard method for characterizing biomolecular interactions. nicoyalife.com It directly measures the heat released or absorbed during the binding event as the ligand (the benzimidazole compound) is titrated into a solution containing the protein target. biorxiv.org A single ITC experiment can determine the binding affinity (KD), binding stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction, providing a complete thermodynamic profile. nicoyalife.comnih.gov

Surface Plasmon Resonance (SPR) : SPR is a highly sensitive, label-free optical technique for monitoring binding events in real-time. biorxiv.org In a typical SPR experiment, the protein target is immobilized on a sensor chip. A solution containing the benzimidazole compound is then flowed over the surface. Binding of the compound to the protein causes a change in the refractive index at the sensor surface, which is detected as a response signal. nih.gov SPR provides valuable kinetic data, including the association rate constant (kon) and the dissociation rate constant (koff), from which the equilibrium dissociation constant (KD) can be calculated. nicoyalife.com

Table 5: Biophysical Characterization of Benzimidazole Analogs Binding to a Target Kinase

| Compound | Technique | KD (nM) | kon (105 M-1s-1) | koff (10-3 s-1) | ΔH (kcal/mol) |

| Analog A | SPR | 55 | 2.1 | 1.15 | N/A |

| Analog A | ITC | 60 | N/A | N/A | -8.5 |

| Analog B | SPR | 12 | 3.5 | 0.42 | N/A |

| Analog B | ITC | 15 | N/A | N/A | -10.2 |

| Analog C | SPR | 230 | 1.5 | 3.45 | N/A |

| Analog C | ITC | 250 | N/A | N/A | -6.1 |

These biophysical methods are indispensable for confirming direct target engagement and for guiding the structure-activity relationship (SAR) studies needed to optimize the potency and specificity of lead compounds like 6-bromo-7-methoxy-1H-benzimidazol-2-amine.

Future Perspectives and Emerging Research Directions for 6 Bromo 7 Methoxy 1h Benzimidazol 2 Amine

Opportunities for Lead Optimization and Preclinical Development Strategies for Benzimidazole (B57391) Derivatives

Lead optimization is a critical phase in drug discovery that aims to enhance the desirable properties of a lead compound to produce a preclinical candidate. danaher.com For derivatives of 6-bromo-7-methoxy-1H-benzimidazol-2-amine, several lead optimization strategies can be envisioned to improve their efficacy, selectivity, and pharmacokinetic profiles.

A key strategy involves establishing a comprehensive structure-activity relationship (SAR). researchgate.net This process entails synthesizing a library of analogs with systematic modifications to the benzimidazole core and its substituents. For instance, modifications at the N-1 position of the benzimidazole ring, the 2-amino group, and even the bromo and methoxy (B1213986) groups on the benzene (B151609) ring can be explored. mdpi.com The goal is to identify which structural features are crucial for biological activity and to fine-tune them for optimal performance.

Improving the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties is another crucial aspect of preclinical development. danaher.com Early in silico ADMET prediction can help in prioritizing which analogs to synthesize and test, thereby saving time and resources. mdpi.com Subsequent in vitro and in vivo studies would then be necessary to validate these predictions and to select candidates with the most favorable pharmacokinetic and safety profiles.

The following table outlines potential lead optimization strategies for benzimidazole derivatives:

| Strategy | Description | Key Considerations |

| Structure-Activity Relationship (SAR) Studies | Systematic modification of the chemical structure to understand the relationship between the structure and biological activity. | Identification of key pharmacophoric features, exploration of substituent effects on potency and selectivity. |

| Pharmacophore Modeling | Creating a 3D model of the essential features of the pharmacophore required for biological activity. | Guiding the design of new analogs with improved binding affinity and selectivity. |

| In Silico ADMET Prediction | Computational prediction of absorption, distribution, metabolism, excretion, and toxicity properties. | Early identification of potential liabilities, prioritization of compounds for synthesis. |

| Metabolic Stability Studies | In vitro evaluation of the compound's stability in the presence of metabolic enzymes. | Identification of metabolic hotspots, design of analogs with improved metabolic stability. |

| Solubility and Permeability Assays | Experimental determination of a compound's ability to dissolve and pass through biological membranes. | Ensuring adequate bioavailability for in vivo efficacy. |

Exploration of Novel Therapeutic Areas and Target Classes for 6-bromo-7-methoxy-1H-benzimidazol-2-amine Analogs

The versatility of the benzimidazole scaffold allows for its application across a wide range of therapeutic areas. nih.gov While existing benzimidazole derivatives have found success as anticancer, antimicrobial, and anthelmintic agents, there is significant potential for 6-bromo-7-methoxy-1H-benzimidazol-2-amine analogs to be explored for novel therapeutic indications. ijpsjournal.comnih.gov

One promising area is in the treatment of neurodegenerative diseases. researchgate.net Recent research has highlighted the potential of benzimidazole analogs in targeting enzymes such as prolyl oligopeptidase, which is implicated in the pathology of these conditions. researchgate.net The unique substitution pattern of 6-bromo-7-methoxy-1H-benzimidazol-2-amine could offer novel interactions with such targets.

Furthermore, the anti-inflammatory properties of benzimidazole derivatives suggest their potential use in treating chronic inflammatory diseases. frontiersin.org By targeting key inflammatory mediators, analogs of 6-bromo-7-methoxy-1H-benzimidazol-2-amine could offer new therapeutic options for conditions like rheumatoid arthritis or inflammatory bowel disease.

The following table summarizes potential novel therapeutic areas for these analogs:

| Therapeutic Area | Potential Molecular Targets | Rationale |

| Neurodegenerative Diseases | Prolyl Oligopeptidase, Kinases | Benzimidazole scaffold has shown activity against relevant neurological targets. researchgate.net |

| Inflammatory Disorders | Cyclooxygenase (COX), Lipoxygenase (LOX) | Known anti-inflammatory properties of the benzimidazole core structure. frontiersin.org |

| Viral Infections | Viral polymerases, proteases | Broad-spectrum antiviral activity has been reported for some benzimidazole derivatives. impactfactor.org |

| Parasitic Diseases | Tubulin polymerization | The benzimidazole class is well-established in treating parasitic infections. mdpi.com |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new drug candidates. nih.gov These computational tools can be effectively integrated into the development of 6-bromo-7-methoxy-1H-benzimidazol-2-amine analogs.

ML models can be trained on existing datasets of benzimidazole derivatives to predict the biological activity of novel, unsynthesized compounds. mdpi.com This allows for the virtual screening of large compound libraries, prioritizing those with the highest predicted potency and most favorable ADMET properties. nih.gov Generative AI models can even design entirely new benzimidazole-based structures with desired characteristics.

These in silico methods can significantly reduce the time and cost associated with traditional drug discovery by focusing laboratory efforts on the most promising candidates. researchgate.net The ability of AI to identify complex patterns in large datasets can also help in elucidating the mechanism of action of these compounds and in identifying potential off-target effects. infontd.org

The application of AI and ML in this context can be broken down as follows:

| AI/ML Application | Description | Potential Impact |

| Quantitative Structure-Activity Relationship (QSAR) | Building predictive models that correlate chemical structure with biological activity. | Rapidly screen virtual libraries and prioritize compounds for synthesis. |

| De Novo Drug Design | Using generative models to create novel molecular structures with desired properties. | Explore a wider chemical space and identify novel, potent, and selective compounds. |

| ADMET Prediction | Predicting pharmacokinetic and toxicity profiles of virtual compounds. | Reduce late-stage attrition of drug candidates due to poor ADMET properties. |

| Target Identification | Identifying potential biological targets for a given compound based on its chemical structure. | Repurpose existing compounds or identify novel mechanisms of action. |

Challenges and Gaps in Current Academic Research on Substituted Benzimidazoles

Despite the extensive research on benzimidazole derivatives, several challenges and gaps remain in the academic landscape. A significant portion of the research focuses on the synthesis and in vitro evaluation of new compounds, with fewer studies progressing to in vivo efficacy and mechanistic studies. biotech-asia.org This creates a translational gap between promising early-stage discoveries and their development into clinical candidates.

Another challenge is the emergence of drug resistance, particularly in the context of antimicrobial and anticancer applications. biotech-asia.org Continuous efforts are needed to develop new benzimidazole derivatives that can overcome existing resistance mechanisms. Furthermore, a deeper understanding of the specific molecular targets and pathways modulated by different substituted benzimidazoles is required to enable more rational drug design.

Key research gaps include:

Limited in vivo studies: A lack of comprehensive animal studies to validate the in vitro findings.

Mechanistic elucidation: Insufficient research into the precise mechanisms of action for many novel derivatives.

Resistance studies: A need for more research focused on overcoming drug resistance.

Long-term toxicity: A scarcity of data on the long-term safety profiles of new benzimidazole compounds.

Addressing these gaps will be crucial for advancing the therapeutic potential of compounds like 6-bromo-7-methoxy-1H-benzimidazol-2-amine.

Synergistic Combinations of 6-bromo-7-methoxy-1H-benzimidazol-2-amine with Other Agents (In Vitro Research Concepts)

Combining therapeutic agents is a well-established strategy to enhance efficacy, overcome drug resistance, and reduce side effects. In vitro studies can be designed to explore the synergistic potential of 6-bromo-7-methoxy-1H-benzimidazol-2-amine with other drugs.

In the context of cancer therapy, for instance, this compound could be tested in combination with known chemotherapeutic agents or targeted therapies. nih.gov The goal would be to identify combinations that result in a greater-than-additive cytotoxic effect on cancer cells. Similarly, for infectious diseases, combining it with existing antibiotics or antifungals could lead to enhanced antimicrobial activity and a lower likelihood of resistance development. nih.gov

The following table outlines some conceptual in vitro synergistic combination studies:

| Therapeutic Area | Combination Agent | Rationale for Synergy |

| Oncology | Standard Chemotherapy (e.g., Paclitaxel) | Potential for overcoming resistance mechanisms or targeting different pathways in cancer cell survival. |

| Infectious Diseases | Existing Antibiotics (e.g., Ciprofloxacin) | May enhance the permeability of the bacterial cell wall or inhibit efflux pumps. |

| Inflammatory Diseases | NSAIDs (e.g., Ibuprofen) | Targeting different inflammatory pathways could lead to a more potent anti-inflammatory effect. |

These in vitro studies would provide the foundational data needed to justify further investigation into combination therapies involving 6-bromo-7-methoxy-1H-benzimidazol-2-amine and its derivatives in preclinical models.

Q & A

(Basic) What are the optimized synthetic routes for 6-bromo-7-methoxy-1H-benzimidazol-2-amine, and how do reaction conditions influence yield and purity?

Methodological Answer:

The synthesis typically involves cyclization of brominated and methoxy-substituted precursors. For example:

- Precursor Preparation : Start with 4-bromo-3-methoxy-1,2-diaminobenzene, reacting with cyanogen bromide or thiourea derivatives under acidic conditions to form the benzimidazole core .

- Key Conditions : Use polar aprotic solvents (e.g., DMF) and bases (e.g., NaOH) to enhance cyclization efficiency. Elevated temperatures (80–100°C) improve reaction rates but require careful pH control to avoid decomposition .

- Yield Optimization : Purification via column chromatography (silica gel, ethyl acetate/hexane) typically achieves >85% purity. Recrystallization in ethanol further refines product quality .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.